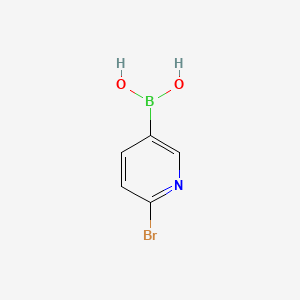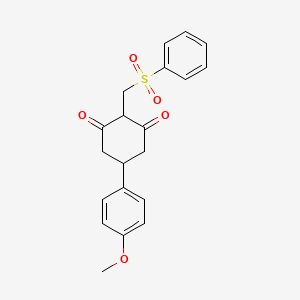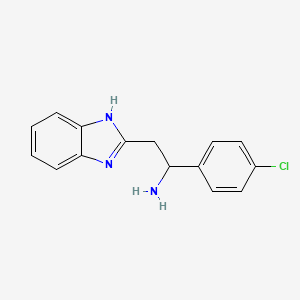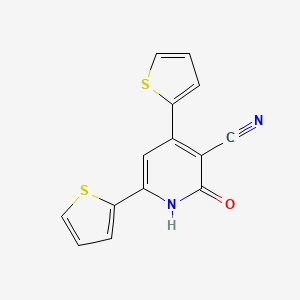![molecular formula C17H23NO B1224004 N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1224004.png)
N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide is a monoterpenoid.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide and its derivatives have been the focus of various research studies due to their notable chemical properties and applications. The novel synthesis and antimicrobial studies of heterocyclic compounds, including N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide, have demonstrated significant drug absorption, transmission, and effects. These compounds have established their importance in pharmaceutical, medicinal, agricultural, and drug sciences. Notably, thioamido and benzamido heterocyclic compounds have exhibited various significances and applications in industrial, pharmaceutical, medicinal, and drug chemistry (Tayade, Shekar, & Shekar, 2012).
Molecular Structure and Application
The discovery, synthesis, and structure-activity relationship of a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, like N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide, have been extensively researched. These compounds, particularly ML213, have been identified as selective KCNQ2 and KCNQ4 potassium channel openers. ML213 exhibits a unique selectivity profile for KCNQ2 and KCNQ4 over other channels, making it a valuable compound for understanding these channels in regulating neuronal activity (Yu et al., 2011).
Photoreactive Polymer Research
N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide has been used in the synthesis of photoreactive polymers. Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), containing photoreactive arylamide groups, undergoes photo-Fries rearrangement under UV irradiation. This reaction leads to a significant increase in the refractive index, making the material suitable for optical applications such as waveguiding. Furthermore, the photogeneration of aminoketone groups enhances the chemical reactivity of the polymer, allowing for selective post-exposure modification of polymer films (Griesser et al., 2009).
Industrial Applications
The compound and its derivatives have found applications in various industries. Salofalkyloxycarbonyl-3-bicyclo[2.2.1]heptane/heptenecarboxylate, for instance, is an important dispersing agent for polypropylene, used to improve the clarification of PP and increase its peak crystallization temperature. This has led to its widespread use in various sectors (Ying-jie, 2012).
Propriétés
Nom du produit |
N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
N-(4-propan-2-ylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C17H23NO/c1-11(2)13-5-7-15(8-6-13)18-17(19)16-10-12-3-4-14(16)9-12/h5-8,11-12,14,16H,3-4,9-10H2,1-2H3,(H,18,19) |
Clé InChI |
QZBXORJMNFUQQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC3CCC2C3 |
Solubilité |
2.1 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)


![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)


![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![(4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1223936.png)
![Methyl [1-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1223937.png)
![N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B1223938.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223941.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223943.png)
![2-chloro-5-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B1223944.png)